molecular formula C21H21ClN2O7S B2585966 ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866865-01-2

ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2585966
CAS No.: 866865-01-2
M. Wt: 480.92
InChI Key: MHKCZDRNRVVCHT-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure features a 1,2,3,4-tetrahydropyrimidine core substituted at position 6 with a (4-chlorobenzenesulfonyl)methyl group and at position 4 with a 4-hydroxy-3-methoxyphenyl moiety. The 2-oxo group and ethyl ester at position 5 complete the scaffold. This compound is likely synthesized via a modified Biginelli reaction, a multicomponent process involving aldehydes, β-ketoesters, and urea derivatives, as seen in structurally related analogs .

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O7S/c1-3-31-20(26)18-15(11-32(28,29)14-7-5-13(22)6-8-14)23-21(27)24-19(18)12-4-9-16(25)17(10-12)30-2/h4-10,19,25H,3,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKCZDRNRVVCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Functionalization of the Aromatic Ring: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds in the dihydropyrimidine class exhibit antihypertensive properties. Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may act by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Antibacterial and Antiviral Properties

Studies have demonstrated that this compound shows significant antibacterial and antiviral activities. Its mechanism of action is linked to its ability to interact with specific biological targets such as enzymes and receptors involved in pathogenic processes. The presence of the chlorobenzenesulfonyl group enhances its interaction with bacterial cell membranes and viral proteins.

Enzyme Inhibition

Research has focused on the compound's potential as an enzyme inhibitor. For instance, it may inhibit alkaline phosphatase and other key enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Case Studies

  • Antihypertensive Effects : A study conducted on rat models showed that administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls. The study highlighted its potential as a novel antihypertensive agent.
  • Antibacterial Efficacy : In vitro tests against various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its viability as a new antibacterial drug candidate.
  • Enzyme Inhibition Studies : Computational studies have indicated strong binding affinities of the compound to alkaline phosphatase, supporting its development as a therapeutic agent for conditions requiring enzyme modulation .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural homology with several tetrahydropyrimidine derivatives. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.

Compound Name Substituents (Positions) Key Functional Groups Bioactivity/Properties Reference
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine core, dichlorophenyl, methyl groups Thiazole ring, dichlorophenyl, ester Anticandidal, antimicrobial
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl (C-4), methyl (C-6) Fluorine substitution, ester Antioxidant, synthetic intermediate
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (C-2), 4-hydroxyphenyl (C-4) Thione group, phenolic hydroxyl Hydrogen bonding motifs, crystallinity
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Isoprenyl (C-3), phenyl (C-4) Alkenyl substituent, ester Antiproliferative, enzyme inhibition
Target Compound 4-Chlorobenzenesulfonylmethyl (C-6), 4-hydroxy-3-methoxyphenyl (C-4) Sulfonyl, methoxy, phenolic hydroxyl Potential antioxidant, enzyme inhibition

Key Observations

Thioxo groups (C=S) in vs. oxo (C=O) in the target compound alter hydrogen-bonding capacity and metabolic stability .

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound may enhance electrophilicity and binding to sulfhydryl-containing enzymes compared to methyl or fluorophenyl groups in . Phenolic vs. Non-Phenolic Substituents: The 4-hydroxy-3-methoxyphenyl group in the target compound could confer superior antioxidant activity relative to fluorophenyl or phenyl analogs, as phenolic hydroxyls are potent radical scavengers .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for ethyl 4-(fluorophenyl)-6-methyl-2-oxo derivatives, involving CuCl₂·2H₂O or SnCl₂·2H₂O catalysis under solvent-free or acetic anhydride conditions . Yields for such reactions typically range from 60–80% .

Biological Activity :

  • Compounds with methoxy/hydroxy aryl groups (e.g., ) exhibit IC₅₀ values of 0.6–5.0 mg/mL in antioxidant assays, suggesting the target compound may fall within this range.
  • Sulfonyl-containing analogs are underrepresented in antimicrobial studies but may show unique selectivity due to sulfonate-sulfur interactions .

Computational and Crystallographic Insights

  • Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl group in the target compound may form intermolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯O), as observed in . Graph-set analysis (e.g., S (6) or R₂² (8) motifs) could predict crystal packing behavior .
  • Conformational Analysis : Puckering parameters (e.g., Cremer-Pople coordinates) for the tetrahydropyrimidine ring in the target compound would differ from thiazolo-fused analogs due to reduced ring strain .

Biological Activity

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, particularly categorized as a Biginelli compound. This class is recognized for its diverse biological activities, including antihypertensive, antibacterial, and antiviral properties. The compound's molecular formula is C19_{19}H19_{19}ClN2_2O5_5S, with a molecular weight of approximately 434.9 g/mol .

Chemical Structure and Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde (such as benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst. This process leads to the formation of the dihydropyrimidine structure through cyclization . The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors involved in physiological processes. Research indicates that compounds within this class may exhibit their effects through modulation of enzyme activity and receptor binding .

Biological Activities

The compound exhibits several notable biological activities:

  • Antihypertensive Activity : Dihydropyrimidines have been reported to function as calcium channel blockers, leading to vasodilation and reduced blood pressure .
  • Antibacterial Activity : The structural features of this compound suggest potential effectiveness against various bacterial strains. Studies have shown that derivatives of dihydropyrimidines can inhibit bacterial growth through different mechanisms .
  • Antiviral Properties : Similar compounds have demonstrated antiviral effects by targeting viral replication processes .

Case Studies and Research Findings

A study conducted on various Biginelli compounds highlighted their broad spectrum of biological activities. The specific compound was tested for its binding affinity to calcium channels and showed promising results indicating potential use as an antihypertensive agent .

Another research effort focused on the antibacterial properties of structurally similar dihydropyrimidines, revealing significant inhibition against Gram-positive bacteria. This suggests that this compound may also possess similar antibacterial efficacy .

Data Summary Table

Biological ActivityMechanism/EffectReferences
AntihypertensiveCalcium channel blockade
AntibacterialInhibition of bacterial growth
AntiviralTargeting viral replication

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via multi-step reactions, typically involving condensation, cyclization, and sulfonylation. For example, the tetrahydropyrimidine core is formed via a Biginelli-like reaction using urea/thiourea derivatives, β-keto esters, and substituted aldehydes under acidic conditions . The 4-chlorobenzenesulfonylmethyl group is introduced via nucleophilic substitution or coupling reactions. Optimization strategies include:

  • Temperature control : Reactions often require reflux in ethanol or dichloromethane (40–80°C) to ensure cyclization .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation yields .

Q. What analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tetrahydropyrimidine ring structure (e.g., δ 5.2–5.5 ppm for the C4-H proton) and substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~493) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
  • HPLC : Purity assessment (>95% recommended for biological studies) .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Safety protocols include:

  • Ventilation : Use fume hoods during synthesis to mitigate exposure to sulfonating agents or volatile solvents .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Wear nitrile gloves and lab coats to avoid dermal contact, as sulfonyl derivatives may irritate mucous membranes .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Structural analogs : Compare activity of derivatives with/without the 4-hydroxy-3-methoxyphenyl group to identify pharmacophores .
  • Solubility : Use DMSO or PEG-400 to ensure consistent dissolution in in vitro assays .

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

  • Target identification : Dock the compound into enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) using AutoDock Vina to assess binding affinity .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.8) and toxicity using SwissADME or ProTox-II .
  • Dynamic simulations : MD simulations (e.g., GROMACS) model ligand-receptor stability over time .

Q. What methodologies enable regioselective functionalization of the tetrahydropyrimidine ring for SAR studies?

  • Electrophilic substitution : Direct bromination at C6 using NBS in CCl₄ .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C4 with Pd(PPh₃)₄ catalysis .
  • Ester hydrolysis : Convert the ethyl ester to carboxylic acid under basic conditions for further derivatization .

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